5-Bromo-N-(2-fluoroethyl)-2-nitrobenzenamine
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Overview
Description
5-Bromo-N-(2-fluoroethyl)-2-nitrobenzenamine is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a bromine atom, a fluoroethyl group, and a nitro group attached to a benzenamine core. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(2-fluoroethyl)-2-nitrobenzenamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 5-bromo-2-nitroaniline followed by the introduction of the fluoroethyl group. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group. The subsequent step involves the alkylation of the nitroaniline derivative with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, efficient mixing, and temperature control to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(2-fluoroethyl)-2-nitrobenzenamine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium thiolate.
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products Formed
Reduction: 5-Bromo-N-(2-fluoroethyl)-2-aminobenzenamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives of the original compound.
Scientific Research Applications
5-Bromo-N-(2-fluoroethyl)-2-nitrobenzenamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(2-fluoroethyl)-2-nitrobenzenamine depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The presence of the nitro group suggests potential involvement in redox reactions, while the fluoroethyl group may enhance its binding affinity to certain targets. The exact pathways and molecular targets would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N-(2-fluoroethyl)-2-iodobenzamide
- 5-Bromo-N-(2-fluoroethyl)-2-methylaniline
- 5-Bromo-N-(2-(3,4-dihydro-6,7-dimethoxy-isoquinolin-2(1H)-yl)ethyl)-2-methoxybenzamide
Uniqueness
5-Bromo-N-(2-fluoroethyl)-2-nitrobenzenamine is unique due to the combination of its functional groups, which impart distinct chemical properties. The presence of both a nitro group and a fluoroethyl group makes it particularly interesting for applications requiring specific reactivity and binding characteristics. Compared to similar compounds, it offers a unique balance of electronic and steric effects, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-bromo-N-(2-fluoroethyl)-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFN2O2/c9-6-1-2-8(12(13)14)7(5-6)11-4-3-10/h1-2,5,11H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDESNUZPEFYWPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)NCCF)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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